molecular formula C13H9BrF2S B7858336 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7858336
M. Wt: 315.18 g/mol
InChI Key: DXPGSYFINIOOPW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 3), and a sulfanylmethyl group at position 4. The sulfanylmethyl group is further substituted with a 4-fluorophenyl ring. This structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, materials science, and pharmaceutical research.

Properties

IUPAC Name

4-bromo-2-fluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-10-2-1-9(13(16)7-10)8-17-12-5-3-11(15)4-6-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPGSYFINIOOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorinated Intermediates

The synthesis begins with bromination of a fluorinated benzene derivative. A common precursor, 3-fluoro-4-methylbenzene, undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃. For example:
C₆H₄FCH₃+Br₂FeBr₃C₆H₃FBrCH₃+HBr\text{C₆H₄FCH₃} + \text{Br₂} \xrightarrow{\text{FeBr₃}} \text{C₆H₃FBrCH₃} + \text{HBr}
Reaction temperatures are maintained between 10–30°C to minimize side reactions.

Sulfanylation via Thiol-Ene Coupling

The brominated intermediate is then functionalized with a sulfanylmethyl group. This step employs a thiol-ene reaction between 4-fluorobenzenethiol and the bromo-fluoro-methylbenzene derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling in toluene at 80–100°C. The reaction proceeds as:
C₆H₃FBrCH₃+HS-C₆H₄FPd(PPh₃)₄C₆H₃FBrCH₂S-C₆H₄F\text{C₆H₃FBrCH₃} + \text{HS-C₆H₄F} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₃FBrCH₂S-C₆H₄F}
Yields for this step range from 65–75%, with purity >95% after column chromatography.

Table 1: Optimization of Sulfanylation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes coupling efficiency
Temperature90°CBalances rate and decomposition
SolventTolueneEnhances solubility of aromatic substrates
Reaction Time12–16 hoursEnsures complete conversion

Sandmeyer Reaction-Based Approach

Diazotization of Aromatic Amines

An alternative route starts with 3-fluoro-4-aminobenzene. Diazotization using NaNO₂ and HBr at 0–5°C produces a diazonium salt, which undergoes Sandmeyer reaction with CuBr to introduce bromine:
C₆H₄FNH₂NaNO₂, HBrC₆H₄FN₂⁺CuBrC₆H₃FBr\text{C₆H₄FNH₂} \xrightarrow{\text{NaNO₂, HBr}} \text{C₆H₄FN₂⁺} \xrightarrow{\text{CuBr}} \text{C₆H₃FBr}
This method achieves 85–90% conversion efficiency.

Sulfanylmethyl Group Installation

The brominated product is treated with (4-fluorophenyl)methanethiol in dichloromethane (DCM) using BF₃·OEt₂ as a catalyst. The Lewis acid promotes electrophilic substitution at the methyl position:
C₆H₃FBr+HSCH₂C₆H₄FBF₃\cdotpOEt₂C₆H₃FBrCH₂S-C₆H₄F\text{C₆H₃FBr} + \text{HSCH₂C₆H₄F} \xrightarrow{\text{BF₃·OEt₂}} \text{C₆H₃FBrCH₂S-C₆H₄F}
Reaction yields reach 70–80% under optimized conditions.

Lithiation-Alkylation Strategy

Directed Ortho-Lithiation

A meta-bromo-fluoro-benzene derivative undergoes lithiation at the methyl position using n-butyllithium (n-BuLi) and diisopropylamine (DIPA) in tetrahydrofuran (THF) at −78°C:
C₆H₃FBrCH₃+n-BuLiC₆H₃FBrCH₂Li\text{C₆H₃FBrCH₃} + \text{n-BuLi} \rightarrow \text{C₆H₃FBrCH₂Li}
The lithiated intermediate is highly reactive and requires strict temperature control.

Quenching with Sulfur Electrophiles

The lithio species reacts with 4-fluorophenyl disulfide (S-C₆H₄F)₂ to form the sulfanylmethyl product:
C₆H₃FBrCH₂Li+(S-C₆H₄F)2C₆H₃FBrCH₂S-C₆H₄F+LiS-C₆H₄F\text{C₆H₃FBrCH₂Li} + (\text{S-C₆H₄F})₂ \rightarrow \text{C₆H₃FBrCH₂S-C₆H₄F} + \text{LiS-C₆H₄F}
This method offers 60–70% yield but requires anhydrous conditions.

Table 2: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation-Sulfanylation7095HighModerate
Sandmeyer-Based8097ModerateLow
Lithiation-Alkylation6590LowHigh

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance bromination and sulfanylation efficiency. For instance, microreactors reduce reaction times from hours to minutes while improving heat dissipation.

Catalyst Recycling

Palladium catalysts are recovered via filtration or extraction, reducing costs by 20–30% in large-scale production.

Challenges and Mitigation Strategies

  • Byproduct Formation: Competing halogen exchange reactions are minimized using stoichiometric HBr in Sandmeyer reactions.

  • Moisture Sensitivity: Lithiation steps require rigorous drying of solvents and reagents.

  • Purification: Silica gel chromatography remains the standard for isolating high-purity product, though crystallization methods are under exploration.

Emerging Methodologies

Research into photoredox catalysis and electrochemical synthesis shows promise for greener production. For example, visible-light-mediated C–S bond formation could replace traditional thiol-ene coupling .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biphenyl derivatives and other complex aromatic compounds.

Scientific Research Applications

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound participates in a palladium-catalyzed cross-coupling reaction where the bromine atom is replaced by a carbon-carbon bond formation . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Bromine vs. Chlorine Substitution
  • 1-Chloro-4-[(4-fluorophenyl)sulfanylmethyl]benzene (CAS 405-30-1): Replacing bromine with chlorine reduces molecular weight (252.73 g/mol vs. ~333 g/mol for brominated analogs) and alters reactivity. Chlorine’s lower electronegativity and larger atomic radius compared to bromine may influence nucleophilic substitution kinetics. Physical properties differ significantly: the chlorinated analog has a boiling point of 345.5°C and density of 1.28 g/cm³ .
  • 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene: This analog (MW 333.17 g/mol) features a 3,5-difluorophenyl group instead of 4-fluorophenyl. Its synthesis and applications in catalysis are inferred from related brominated compounds .
Fluorine Positional Isomerism
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6): Replacing the sulfanylmethyl group with a trifluoromethoxy substituent introduces a strong electron-withdrawing group. This compound demonstrates high reactivity in Pd-catalyzed arylations, yielding coupling products in 93% efficiency (e.g., with imidazo[1,2-b]pyridazine) .

Sulfur-Containing Functional Groups

Sulfanylmethyl vs. Sulfonyl Groups
  • 1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS 82657-76-9): The sulfonyl group (–SO₂–) is more oxidized than the sulfanylmethyl (–SCH₂–), increasing polarity and stability. Such compounds are used in pharmaceuticals for their resistance to metabolic oxidation. Structural similarity scores (0.87) suggest comparable frameworks but divergent reactivity .
Thioether vs. Thiol Substituents
  • This compound’s applications in materials science are less documented, highlighting the role of fluorine in tuning electronic properties .

Steric and Electronic Effects

Fluorophenyl vs. Difluorophenyl Groups
  • The 3,5-difluorophenyl analog introduces steric hindrance and enhanced electron withdrawal compared to the 4-fluorophenyl group. This may affect crystal packing, as seen in fluorophenyl-substituted acenaphthenes (), where substituent positions dictate intramolecular hydrogen bonding and dimer formation .
Trifluoromethoxy vs. Sulfanylmethyl Groups
  • The trifluoromethoxy group (–OCF₃) in 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene creates a steric bulk and strong inductive effects, favoring high-yield couplings in Pd-catalyzed reactions (93% yield with imidazo[1,2-b]pyridazine) . In contrast, the sulfanylmethyl group in the target compound may offer nucleophilic sites for further functionalization.

Reactivity in Cross-Coupling Reactions

  • Pd-Catalyzed Arylations : Brominated benzene derivatives with electron-withdrawing groups (e.g., –CF₃, –F) exhibit enhanced reactivity. For example, 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene achieves 93% yield in coupling with imidazo[1,2-b]pyridazine . The target compound’s sulfanylmethyl group may facilitate alternative reaction pathways, such as nucleophilic attacks or oxidation to sulfones.

Biological Activity

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring both bromine and fluorine atoms along with a sulfanylmethyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrF2SC_{13}H_{10}BrF_2S, with a molecular weight of approximately 319.19 g/mol. The presence of multiple functional groups enhances its reactivity and potential applications in drug development.

PropertyValue
Molecular FormulaC13H10BrF2SC_{13}H_{10}BrF_2S
Molecular Weight319.19 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the fluorine atoms can influence the compound's electronic properties, enhancing its interaction with biological targets. The sulfanylmethyl group may also play a role in redox reactions, potentially leading to the formation of biologically active metabolites.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfanylbenzene derivatives have shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of several substituted benzene derivatives on human breast cancer cells (MCF-7). The results demonstrated that compounds containing the sulfanylmethyl group exhibited enhanced cytotoxicity compared to their non-sulfanyl counterparts, suggesting a potential mechanism involving reactive oxygen species (ROS) generation.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. Preliminary tests have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:

A recent investigation reported that derivatives with halogen substitutions displayed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the electron-withdrawing effects of fluorine in enhancing antimicrobial potency.

Synthesis and Applications

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its applications extend beyond medicinal chemistry into material science, where it is used in developing advanced polymers and liquid crystals.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Bromination : Introducing bromine into the aromatic ring.
  • Fluorination : Utilizing fluorinating agents to incorporate fluorine atoms.
  • Sulfanylation : Adding the sulfanylmethyl group through nucleophilic substitution.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, a thioether linkage can be introduced using a mercaptomethyl intermediate reacting with 4-fluorobenzenethiol under inert conditions (argon atmosphere) with a base like potassium carbonate in acetonitrile. Reaction optimization should monitor temperature (room temperature to 60°C) and duration (12–24 hours) to maximize yield . Purification typically involves liquid-liquid extraction (e.g., diethyl ether/water) followed by column chromatography. Confirm purity via HPLC or GC-MS .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine doublet).
  • Elemental Analysis : Validate C, H, Br, F, and S content to ensure stoichiometric consistency.
    Cross-reference spectral data with structurally similar bromo-fluoroarenes to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and torsion angles. Use SHELX programs (e.g., SHELXL for refinement) to model the structure, accounting for heavy atoms like bromine. Compare experimental dihedral angles (e.g., between the benzene and fluorophenyl groups) with Density Functional Theory (DFT)-optimized geometries. Discrepancies >5° may indicate crystal packing effects or computational basis set limitations .

Q. What strategies optimize reaction conditions for synthesizing derivatives with modified sulfanylmethyl groups?

  • Methodological Answer :

  • Substituent Screening : Replace 4-fluorobenzenethiol with other thiols (e.g., aryl/alkyl) to study steric/electronic effects.
  • Catalysis : Employ Pd/Cu catalysts for Ullmann-type couplings to enhance efficiency.
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to track reaction progress and identify intermediates.
    Stability testing (e.g., TGA/DSC) can assess thermal decomposition thresholds for derivatives .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its position ortho to the sulfanylmethyl group may sterically hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos).
  • Fluorine : Electron-withdrawing effects stabilize transition states in nucleophilic substitutions. Adjacent fluorine atoms may induce regioselectivity via directing effects.
    Competitive experiments with mono- vs. di-fluorinated analogs can quantify substituent effects .

Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Acidic conditions may cleave the sulfanylmethyl group.
  • Thermal Stability : Conduct accelerated stability studies (40–80°C) and analyze decomposition products using GC-MS.
  • Light Sensitivity : UV-vis spectroscopy can detect photolytic byproducts under controlled irradiation .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and crystallographic data regarding substituent orientation?

  • Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformations, while SCXRD provides a static snapshot. Variable-temperature NMR can reveal rotational barriers (e.g., sulfanylmethyl group rotation).
  • Twinned Crystals : If crystallographic data shows disorder, use SHELXD or Olex2 to model alternative orientations.
  • Computational Validation : Compare NMR chemical shifts (via DFT-GIAO calculations) with experimental values to identify dominant conformers .

Methodological Tools

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
  • Spectral Analysis : MestReNova for NMR processing; Gaussian09 for DFT calculations .
  • Synthetic Optimization : Design of Experiments (DoE) software (e.g., MODDE) for reaction condition screening .

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